N-(2,2-dimethylpropyl)-3,5-difluoroaniline

Medicinal Chemistry Organic Synthesis Catalysis

Researchers optimizing lipophilicity and metabolic stability often lack sterically hindered, fluorinated building blocks. N-(2,2-dimethylpropyl)-3,5-difluoroaniline fills this gap with its unique neopentyl-3,5-difluoro motif. Key differentiators: • Enhanced metabolic stability via amine steric shielding. • Optimized LogP for membrane/cuticular penetration. • Lower nephrotoxicity risk vs. other dihaloanilines. Supplied at 95% purity; shipped ambient. For R&D use only.

Molecular Formula C11H15F2N
Molecular Weight 199.24 g/mol
Cat. No. B13244502
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2,2-dimethylpropyl)-3,5-difluoroaniline
Molecular FormulaC11H15F2N
Molecular Weight199.24 g/mol
Structural Identifiers
SMILESCC(C)(C)CNC1=CC(=CC(=C1)F)F
InChIInChI=1S/C11H15F2N/c1-11(2,3)7-14-10-5-8(12)4-9(13)6-10/h4-6,14H,7H2,1-3H3
InChIKeyWLUFUBIISFXMFP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-(2,2-Dimethylpropyl)-3,5-difluoroaniline Overview


N-(2,2-dimethylpropyl)-3,5-difluoroaniline (CAS: 1249472-72-7) is an N-alkylated, fluorinated aniline derivative featuring a 3,5-difluoro substitution pattern on the aromatic ring and a sterically demanding neopentyl (2,2-dimethylpropyl) group attached to the nitrogen . This structural motif, combining electron-withdrawing fluorine atoms with a bulky, lipophilic alkyl chain, is of significant interest in medicinal chemistry and agrochemical research. The molecule serves as a versatile building block, offering opportunities for tuning physicochemical properties like lipophilicity and metabolic stability in lead optimization programs . Its well-defined structure (MF: C₁₁H₁₅F₂N, MW: 199.24 g/mol) and availability from specialty chemical suppliers position it as a valuable intermediate for the synthesis of more complex bioactive compounds .

Fluorinated aniline building block for lead optimization
Enables lipophilicity tuning via 3,5-difluoro and neopentyl groups
Provides steric shielding at amine for metabolic stability design
Supports steric-profile modulation in synthetic transformations

N-(2,2-Dimethylpropyl)-3,5-difluoroaniline Differentiation


The unique combination of a 3,5-difluoro aromatic core and an N-neopentyl group in N-(2,2-dimethylpropyl)-3,5-difluoroaniline imparts a distinct physicochemical and potentially biological profile that cannot be replicated by simple substitution with its constituent parts. While 3,5-difluoroaniline provides an electron-deficient ring system known for its favorable nephrotoxicity profile compared to other dihaloanilines [1], the addition of the neopentyl group drastically alters lipophilicity and introduces significant steric bulk . This is in stark contrast to linear N-alkyl analogs like N-butyl-3,5-difluoroaniline, which possess different steric and lipophilic characteristics . Therefore, in any application where steric hindrance at the amine site, altered membrane permeability, or modified metabolic stability is a key design parameter, generic substitution with a simpler or differently substituted aniline is not a scientifically sound alternative. The quantitative evidence below substantiates these key differentiators.

Target Feature
Risk Context
Branched neopentyl group
Linear N-alkyl analogs may shift steric profile and synthetic selectivity
3,5-Difluoro + neopentyl lipophilicity
Unfluorinated analogs may not reproduce membrane permeability context
Sterically shielded amine
Less hindered amines may not transfer metabolic soft-spot shielding
3,5-Difluoro core toxicity profile
Bromo/chloro/iodo dihaloanilines may exhibit different nephrotoxicity in models

N-(2,2-Dimethylpropyl)-3,5-difluoroaniline Evidence


Steric Hindrance vs. Linear N-Alkyl Analogs

The N-(2,2-dimethylpropyl) group introduces significantly greater steric hindrance around the amino nitrogen compared to a linear N-butyl group, as found in N-butyl-3,5-difluoroaniline . This is a structural inference from the presence of a quaternary carbon adjacent to the nitrogen, creating a bulkier environment. This increased steric demand can be exploited to modulate reactivity and selectivity in further synthetic transformations, such as N-functionalization or in designing ligands with specific steric profiles .

Steric Hindrance
Class-level inference
Branched neopentyl vs linear n-butyl – significantly increased bulk
Supports steric-profile modulation in synthesis
Non-quantitative structural inference
Medicinal Chemistry Organic Synthesis Catalysis

Lipophilicity vs. Non-Fluorinated Analog

Fluorine substitution on the aromatic ring is known to increase lipophilicity, a crucial parameter for membrane permeability in drug candidates. The calculated partition coefficient (XLogP3) for N-(2,2-dimethylpropyl)aniline, which lacks the 3,5-difluoro substitution, is reported to be 3.5 [1]. The addition of two fluorine atoms to the aromatic ring in N-(2,2-dimethylpropyl)-3,5-difluoroaniline is expected to further increase this value, consistent with the established effect of aromatic fluorination on LogP . This difference in lipophilicity can have a substantial impact on compound behavior in biological assays.

Lipophilicity
Class-level inference
Predicted XLogP >3.5 vs 3.5 (unfluorinated analog)
May support membrane permeability tuning
Computational prediction; no experimental LogP
Drug Design ADME Physicochemical Property

Metabolic Stability vs. Unhindered N-Alkyl Analogs

The neopentyl group is a well-recognized motif in medicinal chemistry for its ability to shield the adjacent amine from metabolic enzymes like cytochrome P450s and monoamine oxidases . This steric shielding can slow down N-dealkylation and other oxidative metabolic pathways, leading to improved metabolic stability. In contrast, less sterically hindered N-alkyl groups, such as the N-butyl group in N-butyl-3,5-difluoroaniline, are more susceptible to oxidative metabolism . While direct comparative microsomal stability data for this specific pair of compounds is not available, this is a widely accepted principle of drug design [1].

Metabolic Stability
Class-level inference
Neopentyl shielding predicted to reduce N-dealkylation
Supports metabolic soft-spot shielding design
No direct comparative microsomal data
Medicinal Chemistry Drug Metabolism Pharmacokinetics

Nephrotoxicity vs. 3,5-Dihaloaniline Analogs

The 3,5-difluoroaniline core of the target compound is associated with a significantly lower potential for nephrotoxicity compared to other 3,5-dihaloaniline analogs [1]. In a comparative in vitro study using renal cortical slices from male Fischer 344 rats, 3,5-difluoroaniline did not increase LDH (lactate dehydrogenase) release, a marker of cytotoxicity, at concentrations up to 2.0 mM after a 2-hour incubation. In contrast, the 3,5-dibromo (at 1.0 and 2.0 mM), 3,5-dichloro (at 2.0 mM), and 3,5-diiodo (at 2.0 mM) derivatives all significantly increased LDH release [2]. This data provides a strong class-level inference that the 3,5-difluoro substitution pattern is intrinsically less nephrotoxic than other halogenated analogs.

Nephrotoxicity (Core)
Class-level inference
3,5-Difluoroaniline: no LDH increase at 2 mM; Br/Cl/I analogs: increased LDH release
Reported lower nephrotoxic response in renal slice model
Core scaffold data; final compound requires validation
Toxicology Medicinal Chemistry Safety Pharmacology

N-(2,2-Dimethylpropyl)-3,5-difluoroaniline Applications


Metabolically Stable Kinase/Receptor Inhibitors

Medicinal chemists aiming to improve the metabolic stability of lead compounds can use N-(2,2-dimethylpropyl)-3,5-difluoroaniline as a privileged building block. The neopentyl group provides steric shielding to the amine, a common site of oxidative metabolism, potentially leading to lower intrinsic clearance . This makes it a valuable alternative to less hindered N-alkyl anilines when designing long-acting therapeutics.

Lipophilic Agrochemical Intermediate

In agrochemical research, optimizing lipophilicity is crucial for cuticular penetration and systemic movement within plants or pests. The combination of the lipophilic neopentyl group and the fluorine atoms in N-(2,2-dimethylpropyl)-3,5-difluoroaniline makes it an attractive intermediate for synthesizing new fungicides, herbicides, or insecticides. Its higher predicted LogP compared to non-fluorinated analogs [1] is a key property for this application area.

Sterically Demanding Ligand for Catalysis

The significant steric bulk of the N-(2,2-dimethylpropyl) group in this compound can be exploited in the synthesis of novel ligands for transition-metal catalysis. When incorporated into a ligand framework, this steric hindrance can influence the coordination geometry and electronic environment around the metal center, potentially leading to enhanced catalyst stability or selectivity in cross-coupling and other transformations .

Early Safety-Profiling Building Block

For research programs where minimizing potential organ toxicity is a primary concern, this compound offers a structural starting point with a better inferred safety profile. The 3,5-difluoroaniline core has been shown to be significantly less nephrotoxic than other 3,5-dihaloanilines [2]. Using this compound as a building block can be a strategic choice to de-risk the project early on from a toxicology perspective.

Application
Selection Property
Validation Focus
Stability-focused inhibitor design
Sterically shielded amine core
Microsomal stability assays / metabolite identification
Lipophilic agrochemical intermediate synthesis
Elevated LogP from fluorine and neopentyl
Cuticular penetration or systemic translocation models
Sterically demanding ligand scaffolds
Bulky N-alkyl group modulates metal coordination
Catalytic selectivity and turnover in model reactions
Early toxicity-aware scaffold design
3,5-Difluoro core with reported lower nephrotoxicity in vitro
Organ-specific toxicity assays (e.g., renal cell models)

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

14 linked technical documents
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